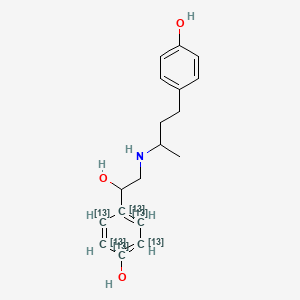
(6-Bromo-4-methoxypyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-4-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methoxypyridin-2-YL)acetic acid typically involves the bromination of 4-methoxypyridine followed by the introduction of the acetic acid moiety. One common method includes the use of bromine and a suitable solvent to achieve bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromo-4-methoxypyridin-2-YL)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
(6-Bromo-4-methoxypyridin-2-YL)acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Bromo-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Comparison: Compared to these similar compounds, (6-Bromo-4-methoxypyridin-2-YL)acetic acid is unique due to the presence of the methoxy group at the 4th position and the acetic acid moiety at the 2nd position.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-(6-bromo-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12) |
Clé InChI |
DNBIRNDUPRLISM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)






![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)

